molecular formula C7H13NO3 B13514500 Ethyl 3-hydroxypyrrolidine-3-carboxylate

Ethyl 3-hydroxypyrrolidine-3-carboxylate

Cat. No.: B13514500
M. Wt: 159.18 g/mol
InChI Key: AELJCXICBRABTN-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxypyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a hydroxyl group and an ethyl ester at the 3-position of the pyrrolidine ring. The hydroxyl group enhances hydrogen-bonding capacity, influencing solubility and biological interactions, while the ethyl ester group contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name

ethyl 3-hydroxypyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-2-11-6(9)7(10)3-4-8-5-7/h8,10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELJCXICBRABTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxypyrrolidine-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of ethyl 3-aminopropanoate with formaldehyde under acidic conditions. Another method includes the reaction of ethyl acrylate with 2-aminopyridine in the presence of a catalyst such as trifluoromethanesulfonic acid .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and productivity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxypyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Ethyl 3-hydroxypyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl pyrrolidine-3-carboxylate Derivatives

Ethyl pyrrolidine-3-carboxylate hydrochloride (CAS: 72925-15-6)
  • Structural Difference : Lacks the hydroxyl group at the 3-position but includes a hydrochloride salt.
  • Impact: The hydrochloride salt improves aqueous solubility compared to the free base.
  • Similarity Score : 0.85 (highest among analogs) .
Ethyl pyrrolidine-3-carboxylate (CAS: 198959-37-4)
  • Structural Difference: No hydroxyl group or hydrochloride salt.
  • Impact : Lower polarity than the hydroxylated analog, leading to increased membrane permeability but reduced solubility.
  • Similarity Score : 0.83 .

Methyl Ester Analogs

Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride
  • Structural Difference : Methyl ester replaces the ethyl ester.
  • Impact : Reduced lipophilicity due to the shorter alkyl chain, which may decrease metabolic stability but enhance water solubility. The hydrochloride salt further improves solubility .
Methyl pyrrolidine-3-carboxylate hydrochloride (CAS: 1099646-61-3)
  • Structural Difference : Lacks both the hydroxyl group and ethyl ester.
  • Impact : Simplest analog with lower molecular weight (108.09 g/mol vs. ~157–225 g/mol for others). Likely faster metabolic clearance due to reduced steric hindrance.
  • Similarity Score : 0.81 .

Substituted Pyrrolidine Derivatives

Ethyl 1-benzylpyrrolidine-3-carboxylate
  • Structural Difference : Benzyl group at the 1-position of the pyrrolidine ring.
  • Impact : Increased steric bulk and lipophilicity, which may enhance blood-brain barrier penetration or receptor binding in drug design. However, the benzyl group could introduce metabolic liabilities (e.g., oxidation susceptibility) .
Ethyl 2-oxopyrrolidine-3-carboxylate (CAS: 36821-26-8)
  • Structural Difference : Oxo (keto) group replaces the hydroxyl at the 2-position.
  • Impact : The electron-withdrawing oxo group alters ring electronics, increasing reactivity in nucleophilic additions. Molecular weight: 157.17 g/mol, slightly lower than hydroxylated analogs .

Complex Heterocyclic Analogs

Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS: 1951441-84-1)
  • Structural Difference : Fused pyridine-pyrrolidine ring system with a chloro substituent.
  • Chlorine enhances electronegativity and may improve binding affinity. Higher molecular weight (224.64 g/mol) suggests specialized applications in targeted therapies .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score
This compound Not provided C₇H₁₁NO₃ ~157 (estimated) 3-OH, 3-ethyl ester Reference
Ethyl pyrrolidine-3-carboxylate HCl 72925-15-6 C₇H₁₄ClNO₂ 179.65 3-ethyl ester, HCl salt 0.85
Mthis compound HCl Not provided C₇H₁₂ClNO₃ ~193.63 3-OH, 3-methyl ester, HCl
Ethyl 1-benzylpyrrolidine-3-carboxylate Not provided C₁₄H₁₇NO₂ 231.29 1-benzyl, 3-ethyl ester
Ethyl 2-oxopyrrolidine-3-carboxylate 36821-26-8 C₇H₁₁NO₃ 157.17 2-oxo, 3-ethyl ester
Ethyl 6-chloro-pyrrolopyridine-3-carboxylate 1951441-84-1 C₁₀H₉ClN₂O₂ 224.64 Fused pyridine, 6-Cl

Key Research Findings

  • Hydroxyl Group Role : The 3-hydroxyl group in this compound enhances hydrogen-bonding interactions, critical for binding to biological targets like enzymes or receptors .
  • Ester Chain Impact : Ethyl esters generally confer greater metabolic stability than methyl esters due to slower hydrolysis by esterases .
  • Structural Complexity : Heterocyclic analogs (e.g., pyrrolopyridines) exhibit specialized applications in drug discovery but face synthetic challenges compared to simpler pyrrolidines .

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